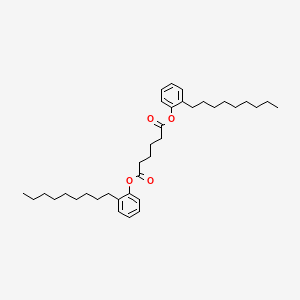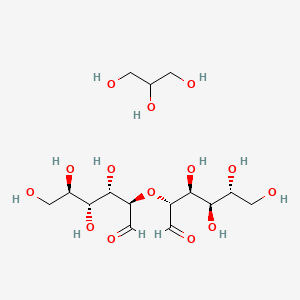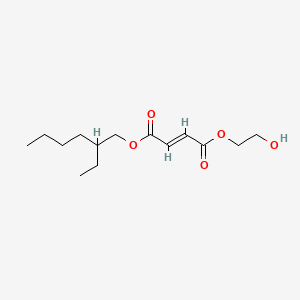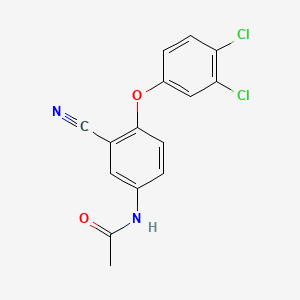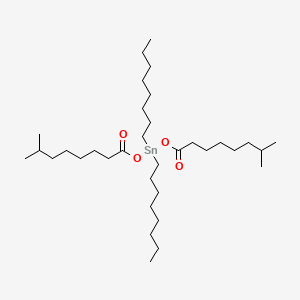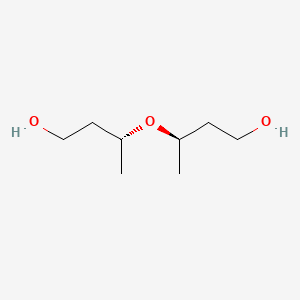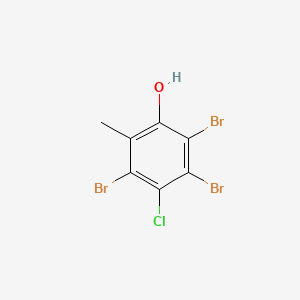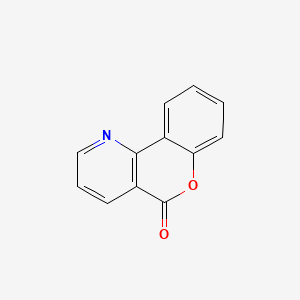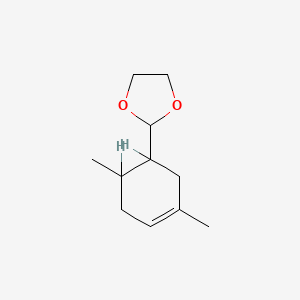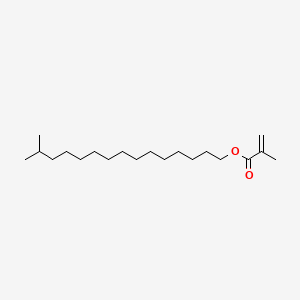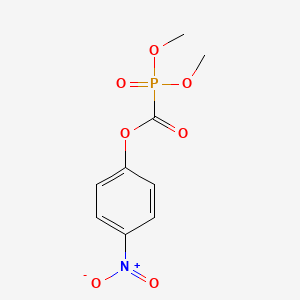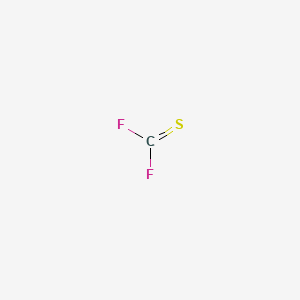
Carbonothioic difluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbonothioic difluoride can be synthesized through the deoxygenative trifluoromethylthiolation of carboxylic acids. This method involves the use of triphenylphosphine to activate an electrophilic trifluoromethylthiolating reagent, which then serves as an oxygen acceptor for the deoxygenation process . The reaction conditions are typically mild and efficient, making it a favorable method for the synthesis of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of fluorination techniques. Electrochemical fluorination, for instance, is a well-established method for producing various fluorinated compounds, including this compound .
Chemical Reactions Analysis
Types of Reactions: Carbonothioic difluoride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with carboxylic acids to form acyl fluorides.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are limited.
Common Reagents and Conditions:
Conditions: Mild reaction conditions are typically employed to ensure efficient and selective reactions.
Major Products:
Scientific Research Applications
Carbonothioic difluoride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of carbonothioic difluoride involves its ability to undergo sulfur-fluoride exchange reactions. This process allows the compound to act as a connective hub in the synthesis of sulfur-containing polymers . The molecular targets and pathways involved in these reactions are primarily related to the activation of electrophilic trifluoromethylthiolating reagents and the subsequent formation of acyl fluorides .
Comparison with Similar Compounds
Thiocarbonyl Chloride (CSCl₂): Similar to carbonothioic difluoride, thiocarbonyl chloride is a sulfur-containing compound used in various chemical reactions.
Sulfuryl Fluoride (SO₂F₂): Another sulfur-fluoride compound with applications in polymer synthesis.
Uniqueness: this compound is unique due to its ability to efficiently participate in sulfur-fluoride exchange reactions, making it a valuable compound in the synthesis of functional polythioamides and other sulfur-containing polymers .
Properties
CAS No. |
420-32-6 |
|---|---|
Molecular Formula |
CF2S |
Molecular Weight |
82.07 g/mol |
IUPAC Name |
difluoromethanethione |
InChI |
InChI=1S/CF2S/c2-1(3)4 |
InChI Key |
FOCAHLGSDWHSAH-UHFFFAOYSA-N |
Canonical SMILES |
C(=S)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


